Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride
CAS No.: 1220034-16-1
Cat. No.: VC2690793
Molecular Formula: C14H20ClNO3
Molecular Weight: 285.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220034-16-1 |
|---|---|
| Molecular Formula | C14H20ClNO3 |
| Molecular Weight | 285.76 g/mol |
| IUPAC Name | methyl 2-(piperidin-3-yloxymethyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-7-3-2-5-11(13)10-18-12-6-4-8-15-9-12;/h2-3,5,7,12,15H,4,6,8-10H2,1H3;1H |
| Standard InChI Key | AXBUPQANUIGUIQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC=C1COC2CCCNC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=CC=C1COC2CCCNC2.Cl |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride is identified by several key parameters that establish its chemical identity:
Structural Representation
The compound features a 2-substituted methyl benzoate core with a piperidinyloxy group attached via a methylene bridge. The structural representation can be described using various chemical notations:
SMILES Notation
The SMILES notation for this compound is COC(=O)C1=CC=CC=C1COC2CCCNC2.Cl. This standardized representation encodes the molecular structure in a linear format, indicating the methyl ester group, benzoate core, methylene bridge, oxygen linkage, piperidine ring, and the hydrochloride component.
InChI
The International Chemical Identifier (InChI) for this compound is:
InChI=1S/C14H19NO3.ClH/c1-17-14(16)13-7-3-2-5-11(13)10-18-12-6-4-8-15-9-12;/h2-3,5,7,12,15H,4,6,8-10H2,1H3;1H.
InChIKey
The InChIKey, a condensed form of the InChI, is AXBUPQANUIGUIQ-UHFFFAOYSA-N. This identifier is particularly useful for database searches and cross-referencing.
Physical and Chemical Properties
Chemical Properties
The chemical behavior of Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride is largely determined by its functional groups:
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The methyl ester group (methyl benzoate) is susceptible to hydrolysis under acidic or basic conditions, potentially forming the corresponding carboxylic acid.
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The piperidine nitrogen, which exists in protonated form in the hydrochloride salt, can participate in acid-base chemistry.
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The ether linkage connecting the benzoate core to the piperidine ring provides structural rigidity while maintaining some conformational flexibility.
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The aromatic benzoate core contributes to the compound's stability and potential for π-π interactions with aromatic systems.
The hydrochloride salt formation affects the compound's reactivity, as the protonated piperidine nitrogen has reduced nucleophilicity compared to the free base form.
Synthesis and Production
Synthetic Routes
The synthesis of Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride typically involves a series of chemical transformations:
"The synthesis of similar compounds typically involves multi-step organic reactions. For instance, the reaction of a benzoic acid ester with a chloromethylpiperidine under basic conditions can form a piperidinyloxy-substituted benzoate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzoic acid ester is replaced by the piperidinyloxy group."
A general synthetic approach might include:
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Preparation of methyl 2-(hydroxymethyl)benzoate or a similar precursor
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Nucleophilic substitution reaction with 3-hydroxypiperidine or 3-chloropiperidine
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Salt formation through treatment with hydrochloric acid in an appropriate solvent
Reaction Conditions
Optimal reaction conditions for the synthesis would typically include:
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Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution reactions
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Basic conditions provided by reagents like sodium hydroxide or potassium carbonate
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Moderate temperature control, often between room temperature and 80°C
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Anhydrous conditions for the final salt formation step
These conditions are critical for achieving high yields and purity of the target compound.
Chemical Reactivity and Stability
Reactivity Patterns
Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride can participate in various chemical reactions, influenced by its multiple functional groups:
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Ester hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to form the corresponding carboxylic acid.
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Reduction: The ester group can be reduced to form an alcohol using appropriate reducing agents.
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Nucleophilic substitution: The methyl ester can undergo nucleophilic acyl substitution to form different esters or amides.
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Piperidine reactivity: Following deprotonation, the piperidine nitrogen can participate in alkylation or acylation reactions.
These reaction patterns are important considerations when using this compound as an intermediate in synthesis or when studying its metabolic fate.
Applications and Research Significance
Pharmaceutical Research
The structural features of Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride suggest potential applications in pharmaceutical research:
"Research indicates that compounds with similar structures may modulate serotonin and norepinephrine levels, suggesting potential applications in treating neurological disorders. The structural similarity to neurotransmitter modulators indicates that Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride could have significant biological activity, particularly in neuropharmacology."
The presence of the piperidine ring is particularly significant, as this structural motif appears in numerous pharmacologically active compounds, including many medications that target the central nervous system.
Synthetic Utility
Beyond its potential direct biological applications, the compound may serve as:
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An intermediate in multistep organic synthesis
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A reference standard for analytical method development
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A building block for the creation of more complex molecules with tailored properties
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A model compound for studying structure-activity relationships
These applications highlight the compound's value in both applied and fundamental chemical research.
Comparative Analysis with Related Compounds
Structural Analogs
Several related compounds provide context for understanding the properties and potential applications of Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride:
Structure-Property Relationships
The structural variations among these related compounds influence important properties:
These structural differences would be expected to result in distinct biological activities and physicochemical properties among the various analogs.
Future Research Directions
Knowledge Gaps
Current literature exhibits several knowledge gaps regarding Methyl 2-[(3-piperidinyloxy)methyl]benzoate hydrochloride:
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Comprehensive characterization of physical properties (melting point, solubility parameters, etc.)
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Detailed pharmacological profiling of receptor interactions and biological activities
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Metabolic fate and stability under physiological conditions
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Structure-activity relationships with systematically modified analogs
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Optimization of synthetic routes for improved yield and purity
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